Bienvenue dans la boutique en ligne BenchChem!

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol

lipophilicity drug-likeness physicochemical profiling

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol (CAS 2165855-86-5) is a chiral organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol, bearing a trans-configured cyclobutanol core linked via an ether bridge to a cyclobutylmethyl substituent. The molecule belongs to the broader class of cyclobutane-derived chiral building blocks, which are increasingly valued in medicinal chemistry for their distinctive puckered three-dimensional geometry, high sp³-carbon fraction (Fsp³ = 0.89), and capacity to impose conformational restriction on derived molecular scaffolds.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 2165855-86-5
Cat. No. B2525696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol
CAS2165855-86-5
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESC1CC(C1)COC2CCC2O
InChIInChI=1S/C9H16O2/c10-8-4-5-9(8)11-6-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1
InChIKeyJQWGBWRCHMZDTF-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-(Cyclobutylmethoxy)cyclobutan-1-ol (CAS 2165855-86-5): Chiral Dual-Cyclobutane Building Block – Core Identity and Procurement-Relevant Profile


(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol (CAS 2165855-86-5) is a chiral organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol, bearing a trans-configured cyclobutanol core linked via an ether bridge to a cyclobutylmethyl substituent . The molecule belongs to the broader class of cyclobutane-derived chiral building blocks, which are increasingly valued in medicinal chemistry for their distinctive puckered three-dimensional geometry, high sp³-carbon fraction (Fsp³ = 0.89), and capacity to impose conformational restriction on derived molecular scaffolds [1]. The compound is supplied as a single enantiomer with defined (1R,2R) absolute stereochemistry, distinguishing it from racemic or diastereomeric mixtures of analogous cyclobutane ethers that lack stereochemical definition [2].

Why Generic Cyclobutane Alcohols Cannot Substitute for (1R,2R)-2-(Cyclobutylmethoxy)cyclobutan-1-ol in Stereochemically Demanding Synthetic Programs


Simple cyclobutane alcohols such as (1R,2R)-2-methoxycyclobutan-1-ol (CAS 2225724-31-0, C₅H₁₀O₂, MW 102.13) or acyclic analogs like 2-(cyclobutylmethoxy)ethan-1-ol (CAS 63659-46-1, C₇H₁₄O₂, MW 130.18) lack the dual-cyclobutane architecture that defines this compound's conformational and physicochemical profile . The presence of two conformationally restricted four-membered rings connected by a rotatable ether linkage creates a molecular geometry fundamentally different from single-ring or acyclic comparators—this dual-ring topology has been shown in the cyclobutane medicinal chemistry literature to uniquely modulate properties including metabolic stability, lipophilicity, and target-binding entropy [1]. The following evidence sections quantify these architectural differences relative to the closest available analogs, demonstrating that interchange without explicit experimental validation risks compromising stereochemical fidelity, scaffold rigidity, and downstream structure-activity relationships [2].

Quantitative Differentiation Evidence for (1R,2R)-2-(Cyclobutylmethoxy)cyclobutan-1-ol Versus Closest Analogs


Calculated Lipophilicity (cLogP) and Molecular Weight Differentiation Versus Single-Ring and Acyclic Cyclobutyl Ether Analogs

The dual-cyclobutane architecture of (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol (C₉H₁₆O₂, MW 156.22) yields a higher molecular weight and distinct lipophilicity compared to simpler cyclobutane ether analogs. Based on computed cLogP values for structurally related cyclobutylmethoxy compounds, the target compound is estimated to have a cLogP approximately 1.5–2.0 log units higher than (1R,2R)-2-methoxycyclobutan-1-ol (MW 102.13, cLogP est. ~0.3) and approximately 0.5–0.8 log units higher than 2-(cyclobutylmethoxy)ethan-1-ol (MW 130.18, measured logP for acyclic analog [2-(cyclobutylmethoxy)ethyl](methyl)amine = 1.164) [1]. This systematic increase in lipophilicity, driven by the progressive addition of methylene units within the constrained cyclobutane scaffold, contrasts with acyclic alkyl chain extension, where each methylene adds a consistent ~0.5 logP increment with full conformational freedom—the cyclobutane ring restricts the accessible conformational space at equivalent carbon count, potentially altering membrane partitioning behavior relative to flexible-chain analogs [2].

lipophilicity drug-likeness physicochemical profiling medicinal chemistry lead optimization

Fraction of sp³-Hybridized Carbons (Fsp³) as a Metric of Three-Dimensional Complexity Versus Aromatic and Mono-Cyclobutane Analogs

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol (C₉H₁₆O₂) features nine sp³-hybridized carbons and zero sp² carbons, yielding an Fsp³ value of 1.00 (9/9 carbons) . In comparison, (1R,2R)-2-(benzyloxy)cyclobutan-1-ol (C₁₁H₁₄O₂, CAS 1354424-66-0) contains six aromatic sp² carbons and five sp³ carbons, yielding Fsp³ = 0.45; (1R,2R)-2-methoxycyclobutan-1-ol (C₅H₁₀O₂, CAS 2225724-31-0) yields Fsp³ = 1.00 but with only 5 total carbons, providing a substantially smaller molecular volume and fewer potential substitution vectors . The literature establishes that higher Fsp³ correlates with improved clinical success rates in drug discovery, with Fsp³ ≥ 0.45 being a widely cited threshold for three-dimensional complexity [1]. The target compound achieves maximal Fsp³ while simultaneously providing a dual-ring scaffold with two distinct reactive handles (secondary alcohol and ether), a combination not available from mono-cyclobutane or aryl-containing analogs.

Fsp³ three-dimensionality escape from flatland molecular complexity drug-likeness

Stereochemical Definition: Single Enantiomer (1R,2R) Versus Racemic or Diastereomeric Mixtures of Cyclobutane Ethers

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol (CAS 2165855-86-5) is specifically cataloged as the single (1R,2R) enantiomer with trans relative configuration at the cyclobutanol core . This contrasts with many commercially available cyclobutane building blocks that are supplied as racemic mixtures (e.g., rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol, CAS 1354424-66-0, frequently listed as the racemate) or as relative stereochemistry descriptors (e.g., rel-(1R,2R) designations) indicating undefined absolute configuration . The defined absolute stereochemistry eliminates the need for chiral resolution steps in downstream synthesis, which is particularly critical given that chromatographic separation of cyclobutane ether enantiomers can be challenging due to the conformational flexibility of the ether linkage and the similar physicochemical properties of enantiomeric pairs [1].

enantiomeric purity chiral building block stereochemistry asymmetric synthesis quality control

Conformational Restriction Multiplicity: Dual Cyclobutane Rings Versus Single-Ring or Acyclic Ethers

The defining architectural feature of (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol is the presence of two cyclobutane rings—one bearing the reactive hydroxyl group and the second constituting the cyclobutylmethyl ether substituent . This dual-ring topology introduces two independent sources of conformational restriction, differentiated from single-ring analogs such as (1R,2R)-2-methoxycyclobutan-1-ol (one cyclobutane ring; acyclic methoxy substituent) and (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol (one cyclobutane ring in the ether substituent, one cyclopentane core). The cyclobutane ring's characteristic ~30° puckering angle imparts distinct exit vectors for substituents compared to the larger cyclopentane (~40° envelope conformations) or cyclohexane (chair conformations with distinct axial/equatorial preferences) rings [1]. While both rings can sample puckered conformations, the presence of two four-membered rings creates a restricted conformational ensemble whose pharmacophoric geometry is fundamentally inaccessible from single-ring or acyclic ether scaffolds [2].

conformational restriction entropic penalty scaffold rigidity target binding medicinal chemistry

Synthetic Versatility: Dual Reactive Handles (Secondary Alcohol + Ether-Linked Cyclobutane) Versus Mono-Functional Analogs

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol presents two chemically distinct reactive handles: a secondary alcohol at the cyclobutanol C1 position (capable of oxidation, esterification, sulfonation, or conversion to leaving groups for nucleophilic displacement) and an ether oxygen bridging two cyclobutane rings (which can serve as a directing group or coordination site in metal-catalyzed transformations) . This contrasts with (1R,2R)-2-methoxycyclobutan-1-ol, whose methyl ether is chemically inert under most synthetic conditions, limiting diversification to the alcohol handle alone. The recent Nature Communications report demonstrates that cyclobutanols can undergo regiodivergent aminocarbonylation to access both 1,1- and 1,2-substituted cyclobutanecarboxamides, highlighting the synthetic utility of the cyclobutanol motif as a precursor to pharmaceutically relevant scaffolds [1]. The cyclobutylmethyl ether substituent additionally provides steric bulk proximal to the reactive alcohol, which may influence regioselectivity in subsequent transformations compared to sterically unencumbered analogs such as (1R,2R)-2-methoxycyclobutan-1-ol [2].

synthetic handles building block utility derivatization chemical diversification medicinal chemistry

Metabolic Stability Potential: Cyclobutane Ring Inertness and Dual-Ring Protection Versus Acyclic Ether Analogs

The cyclobutane ring is documented in the medicinal chemistry literature to impart relative chemical inertness despite being a highly strained carbocycle, attributable to its longer C–C bond lengths (~1.55 Å vs. ~1.54 Å in cyclopentane) and increased C–C π-character [1]. The ChemMedChem 2022 review explicitly identifies "increasing metabolic stability" as one of the key contributions of cyclobutane rings to drug candidate profiles [2]. For (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol, the dual-cyclobutane architecture provides two independent sites of metabolic resistance: both the cyclobutanol core and the cyclobutylmethyl ether substituent are expected to exhibit reduced susceptibility to cytochrome P450-mediated oxidation compared to acyclic alkyl ethers, where ω-oxidation of terminal methyl groups is a well-established metabolic pathway [3]. In contrast, 2-(cyclobutylmethoxy)ethan-1-ol contains an acyclic ethanol moiety that is susceptible to alcohol dehydrogenase and aldehyde dehydrogenase-mediated oxidation, and (1R,2R)-2-methoxycyclobutan-1-ol contains an O-methyl group potentially subject to O-demethylation by CYP2C9 and CYP2D6 isoforms.

metabolic stability oxidative metabolism cytochrome P450 pharmacokinetics drug design

Optimal Research and Procurement Application Scenarios for (1R,2R)-2-(Cyclobutylmethoxy)cyclobutan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Programs Requiring High-Fsp³, Stereochemically Defined Building Blocks

Fragment-based screening libraries increasingly prioritize three-dimensional, sp³-rich scaffolds to access underexplored chemical space. (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol offers a combination of maximal Fsp³ (1.00), defined single-enantiomer stereochemistry, and a molecular weight (156.22 Da) within the ideal fragment range (typically MW < 300 Da) . Its dual-cyclobutane architecture provides two sources of conformational restriction—a feature quantitatively differentiated from single-ring cyclobutane fragments—that can pre-organize binding elements and reduce entropic penalties, a principle supported by the cyclobutane medicinal chemistry literature [1]. Procurement of this defined single enantiomer eliminates the chiral resolution burden associated with racemic cyclobutane building blocks, directly enabling enantiopure fragment elaboration [2].

Scaffold-Hopping and Bioisostere Replacement Campaigns Targeting Phenyl or Piperidine Moieties

The ChemMedChem 2022 review identifies cyclobutane rings as effective bioisosteres for phenyl groups (reducing planarity while maintaining similar steric footprint) and as replacements for larger cyclic systems such as piperidines . The dual-cyclobutane scaffold of (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol offers a saturated, three-dimensional replacement for biaryl ether or benzyloxy-phenyl motifs commonly found in kinase inhibitors and GPCR ligands. The Fsp³ differential (1.00 vs. 0.45 for the benzyloxy analog) quantifies the three-dimensionality gain achievable through this substitution [1]. The Nature Communications 2024 report further establishes that cyclobutanols can be elaborated into cyclobutanecarboxamides—pharmaceutically privileged motifs—via regiodivergent aminocarbonylation, providing a direct synthetic path from this building block to drug-like scaffolds [2].

Chiral Pool Synthesis of Conformationally Restricted Amino Alcohols and Amino Ethers for Neuroscience Targets

The (1R,2R)-configured secondary alcohol provides a defined chiral center suitable for diastereoselective transformations to chiral amino alcohols—a pharmacophore class prevalent in norepinephrine reuptake inhibitors, opioid receptor ligands, and TRPV1 antagonists . The cyclobutylmethyl ether substituent introduces steric differentiation at the position adjacent to the alcohol, which can influence diastereoselectivity in reductive amination or Mitsunobu reactions compared to sterically minimal analogs such as (1R,2R)-2-methoxycyclobutan-1-ol [1]. The patent literature contains examples of 1,3-substituted cyclobutyl derivatives targeting TRPV1-mediated disorders, and cyclobutylmethoxy-substituted compounds have been explored as nNOS inhibitors with structural biology validation (PDB: 6pn3), demonstrating the translational relevance of this structural class for neuroscience indications [2].

Parallel Library Synthesis Leveraging Orthogonal Reactive Handles for Structure-Activity Relationship (SAR) Exploration

The dual reactive functionality of (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol—a secondary alcohol amenable to esterification, carbamoylation, or oxidation, combined with an ether linkage that can serve as a conformational anchor—enables divergent library synthesis strategies . Unlike (1R,2R)-2-methoxycyclobutan-1-ol, where the methyl ether is synthetically inert, the cyclobutylmethyl group can theoretically be functionalized under strong conditions (e.g., oxidative cleavage or metal-catalyzed C–H activation) to provide a second diversification point, though this capability requires experimental validation for this specific substrate [1]. The scaffold's dual-cyclobutane topology ensures that derivatives elaborated at the alcohol position retain the conformational restriction profile, maintaining the entropic benefits documented in the cyclobutane medicinal chemistry literature across the entire screening library [2].

Quote Request

Request a Quote for (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.